3,6-Dihydroxyindoxazene

描述

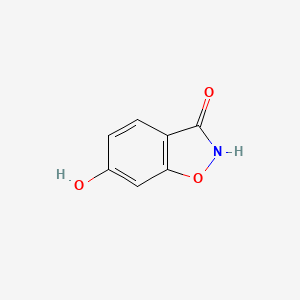

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-hydroxy-1,2-benzoxazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-4-1-2-5-6(3-4)11-8-7(5)10/h1-3,9H,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVWKKOEZYADMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)ONC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235348 |

Source

|

| Record name | 6-Hydroxy-3-oxo-1,2-benzisoxazolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86004-57-1 |

Source

|

| Record name | 6-Hydroxy-3-oxo-1,2-benzisoxazolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086004571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-3-oxo-1,2-benzisoxazolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-2,3-dihydro-1,2-benzoxazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Enigma of 3,6-Dihydroxyindoxazene: A Compound Shrouded in Mystery

A comprehensive search of chemical literature and databases has revealed no evidence of the discovery or isolation of a compound named "3,6-dihydroxyindoxazene." The term "indoxazene" does not correspond to a recognized chemical scaffold in standard nomenclature, suggesting that the requested molecule may be novel, not yet publicly documented, or referred to by a different name.

This in-depth guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the discovery, isolation, and experimental protocols related to this compound. However, the absence of this compound in the public domain prevents the fulfillment of this request.

While the specific molecule of "this compound" remains elusive, the initial broad searches for related structures have highlighted several well-characterized compounds that possess a 3,6-dihydroxy substitution pattern on different heterocyclic cores. These compounds have been the subject of scientific investigation and may be of interest to researchers in similar fields.

As an alternative, we can offer a detailed technical guide on one of the following related and documented compounds:

-

3,6-Dihydroxyflavone: A flavonoid compound with reported biological activities.

-

3,6-Dihydroxypyridazine: A heterocyclic compound with a distinct nitrogen-containing core.

Should you be interested in a comprehensive report on either of these alternative molecules, we would be pleased to generate a guide that adheres to the originally requested in-depth format, including structured data tables, detailed experimental methodologies, and visualizations of relevant pathways and workflows.

Unraveling the Enigmatic Biosynthesis of 3,6-Dihydroxyindoxazene in Chromobacterium violaceum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

Chromobacterium violaceum, a gram-negative bacterium residing in diverse terrestrial and aquatic environments, is renowned for its production of a vibrant purple pigment, violacein. Beyond this characteristic metabolite, this bacterium's chemical arsenal includes a variety of other secondary metabolites with potential therapeutic applications. Among these is the elusive antibiotic, 3,6-dihydroxyindoxazene, which has demonstrated selective activity against gram-negative bacteria.[1] Despite its acknowledged antimicrobial potential, the biosynthetic pathway leading to this compound remains largely uncharacterized in scientific literature. This guide endeavors to collate the currently available information, propose a putative biosynthetic pathway based on known metabolic principles in C. violaceum, and outline the necessary experimental protocols to elucidate this cryptic pathway.

Introduction to this compound

This compound is a secondary metabolite produced by Chromobacterium violaceum.[1] While its bioactivity against gram-negative bacteria has been noted, a comprehensive characterization, including its precise chemical structure and the genetic and enzymatic machinery responsible for its synthesis, is not available in publicly accessible databases or peer-reviewed literature. The name "indoxazene" suggests a core structure containing an indole and an oxazine ring system. The "3,6-dihydroxy" prefix indicates the presence of two hydroxyl groups at positions 3 and 6 of this core structure. However, without a confirmed structure, any proposed biosynthetic pathway remains speculative.

The Central Role of Tryptophan Metabolism

In Chromobacterium violaceum, the biosynthesis of many secondary metabolites, including the well-studied violacein, originates from the amino acid L-tryptophan.[2][3] Therefore, it is highly probable that the biosynthetic pathway of this compound also commences with tryptophan or one of its derivatives. The bacterium possesses the complete genetic toolkit for tryptophan biosynthesis, starting from chorismate.[2]

Proposed Biosynthetic Pathway of this compound

Given the absence of direct experimental evidence, the following section outlines a hypothetical biosynthetic pathway for this compound. This pathway is inferred from the compound's name and known enzymatic reactions in microbial secondary metabolism.

It is critical to reiterate that the following pathway is speculative and awaits experimental validation.

The proposed pathway can be visualized as follows:

Caption: A speculative biosynthetic pathway for this compound from L-tryptophan.

Pathway Description:

-

Initiation from L-Tryptophan: The pathway likely begins with the conversion of L-tryptophan to indole-3-pyruvic acid, a common step in tryptophan catabolism, catalyzed by a tryptophan aminotransferase.

-

Hydroxylation Events: The "dihydroxy" component of the name suggests at least two hydroxylation steps. A monooxygenase, potentially similar to VioD from the violacein pathway which hydroxylates the indole ring, could introduce the first hydroxyl group at the 6-position of the indole ring. A subsequent hydroxylation event, possibly at the 3-position, would be carried out by another hydroxylase.

-

Oxazine Ring Formation: The formation of the oxazine ring is the most speculative part of the pathway. This would likely involve a complex series of reactions catalyzed by a cyclase and/or an oxidase, leading to the characteristic indoxazene core.

-

Tailoring Steps: Final modifications, if any, would be carried out by tailoring enzymes to yield the mature this compound.

Experimental Protocols for Pathway Elucidation

To validate and fully characterize the biosynthetic pathway of this compound, a multi-faceted experimental approach is required.

Isolation and Structure Elucidation of this compound

Objective: To purify and determine the definitive chemical structure of this compound.

Methodology:

-

Cultivation and Extraction:

-

Grow Chromobacterium violaceum in a suitable production medium.

-

Extract the culture broth and cell pellet with an appropriate organic solvent (e.g., ethyl acetate, butanol).

-

Concentrate the crude extract under reduced pressure.

-

-

Chromatographic Purification:

-

Subject the crude extract to a series of chromatographic techniques, such as silica gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).

-

Monitor fractions for bioactivity against a sensitive gram-negative indicator strain.

-

-

Structure Determination:

-

Analyze the purified active compound using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the chemical structure and stereochemistry.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups.

-

-

Identification of the Biosynthetic Gene Cluster

Objective: To identify the gene cluster responsible for the biosynthesis of this compound.

Methodology:

-

Genome Mining:

-

Analyze the sequenced genome of Chromobacterium violaceum for putative gene clusters encoding enzymes typically involved in secondary metabolism (e.g., monooxygenases, aminotransferases, cyclases).

-

Look for clusters that are distinct from the known violacein biosynthetic gene cluster (vio operon).

-

-

Transposon Mutagenesis:

-

Create a library of random mutants of C. violaceum using a transposon (e.g., Tn5).

-

Screen the mutant library for loss of this compound production using a bioassay or HPLC analysis.

-

Identify the site of transposon insertion in the non-producing mutants by sequencing the flanking genomic DNA.

-

-

Gene Knockout and Complementation:

-

Once a candidate gene cluster is identified, create targeted gene knockouts of individual genes within the cluster.

-

Analyze the resulting mutants for their metabolic profile to determine the function of each gene.

-

Confirm the gene's function by complementing the knockout mutant with a functional copy of the gene.

-

In Vitro Enzymatic Assays

Objective: To characterize the function of individual enzymes in the biosynthetic pathway.

Methodology:

-

Heterologous Expression and Purification:

-

Clone the candidate genes into an expression vector and express the proteins in a suitable host (e.g., E. coli).

-

Purify the recombinant enzymes using affinity chromatography.

-

-

Enzyme Assays:

-

Incubate the purified enzyme with the predicted substrate and necessary cofactors.

-

Analyze the reaction products using HPLC, LC-MS, or NMR to confirm the enzyme's catalytic activity.

-

Determine the enzyme's kinetic parameters (Km, kcat).

-

Quantitative Data

Currently, there is no quantitative data available in the literature regarding the biosynthesis of this compound. The following tables are provided as templates for organizing data once it is generated through the experimental protocols described above.

Table 1: Putative Enzymes in the this compound Biosynthetic Pathway

| Gene (Putative) | Enzyme (Putative) | Function (Hypothesized) |

| idxA | Tryptophan aminotransferase | L-Tryptophan → Indole-3-pyruvic acid |

| idxB | Monooxygenase | Indole-3-pyruvic acid → 6-Hydroxy-indole-3-pyruvic acid |

| idxC | Hydroxylase | 6-Hydroxy-indole-3-pyruvic acid → 3,6-Dihydroxy-indole derivative |

| idxD | Cyclase/Oxidase | 3,6-Dihydroxy-indole derivative → Indoxazene core |

| idxE | Tailoring enzyme | Indoxazene core → this compound |

Table 2: Kinetic Parameters of Biosynthetic Enzymes (Template)

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| IdxA | L-Tryptophan | |||

| IdxB | Indole-3-pyruvic acid | |||

| IdxC | 6-Hydroxy-indole-3-pyruvic acid |

Logical Workflow for Pathway Elucidation

The following diagram illustrates the logical workflow for the complete elucidation of the this compound biosynthetic pathway.

Caption: A workflow for elucidating the this compound biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in Chromobacterium violaceum represents an exciting and unexplored area of natural product research. While its existence and antimicrobial activity have been noted, the pathway remains a black box. The speculative pathway and detailed experimental roadmap provided in this guide offer a framework for researchers to begin unraveling this mystery. The successful elucidation of this pathway will not only contribute to our fundamental understanding of microbial secondary metabolism but also pave the way for the bio-engineering of novel antibiotic derivatives with improved therapeutic properties. The journey to fully understand and harness the biosynthetic potential of Chromobacterium violaceum for producing valuable compounds like this compound is just beginning.

References

Spectroscopic Characterization of 3,6-Dihydroxyindoxazene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dihydroxyindoxazene is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its development and application. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of readily available experimental spectra, this document presents predicted data based on the compound's structure, alongside detailed experimental protocols for acquiring this data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and the chemical structure of the molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | Phenolic OH |

| ~9.8 | Singlet | 1H | Phenolic OH |

| ~7.5 | Doublet | 1H | Aromatic CH |

| ~7.2 | Doublet | 1H | Aromatic CH |

| ~6.9 | Doublet of doublets | 1H | Aromatic CH |

| ~5.0 | Singlet | 1H | Oxazine CH |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type |

| ~160 | C=N |

| ~155 | Ar C-OH |

| ~150 | Ar C-OH |

| ~140 | Ar C |

| ~125 | Ar CH |

| ~120 | Ar C |

| ~118 | Ar CH |

| ~115 | Ar CH |

| ~85 | Oxazine CH |

Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization, Positive Mode)

| m/z Value | Ion Formation |

| 166.03 | [M+H]⁺ |

| 188.01 | [M+Na]⁺ |

Table 4: Predicted IR Spectroscopy Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400-3200 | Strong, Broad | O-H Stretch | Phenolic OH |

| 3100-3000 | Medium | C-H Stretch | Aromatic CH |

| 1640-1610 | Medium | C=N Stretch | Indoxazene Ring |

| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1300-1200 | Strong | C-O Stretch | Phenolic C-O |

| 1100-1000 | Medium | C-O Stretch | Oxazine C-O |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of dry this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[1]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Apply a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

-

Employ proton decoupling to simplify the spectrum and enhance sensitivity.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) will be necessary due to the low natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[2]

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Operate the ESI source in positive ion mode. The high voltage applied to the ESI needle will generate protonated molecules, [M+H]⁺, and other adducts (e.g., [M+Na]⁺).[3]

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500). The high-resolution instrument will provide accurate mass measurements, allowing for the determination of the elemental formula.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions. Compare the exact mass with the theoretical mass of the proposed structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Collection: Before analyzing the sample, collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Analysis: Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

-

Acquisition: Collect the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Analysis: Analyze the resulting spectrum, identifying the characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, C-H, C=N, and C=C bonds.[4][5]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of this compound.

Caption: A logical workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Researchers can use this information to guide their experimental work and interpret the resulting data for unambiguous structure confirmation.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 4. community.wvu.edu [community.wvu.edu]

- 5. athabascau.ca [athabascau.ca]

The Renaissance of Nature's Arsenal: A Technical Guide to Natural Product Antibiotics for Multidrug-Resistant Bacteria

Introduction

The escalating crisis of antimicrobial resistance (AMR) poses a formidable threat to global public health, with the potential to revert modern medicine to a pre-antibiotic era. Infections caused by multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), are becoming increasingly difficult to treat. This has catalyzed a renewed and urgent interest in the exploration of natural products as a rich reservoir for novel antimicrobial agents. Historically, natural products have been a cornerstone of antibiotic discovery, and their inherent chemical diversity and biological activity offer promising avenues for the development of new therapies to combat MDR pathogens. This technical guide provides an in-depth overview of the core principles, methodologies, and current state of research in the field of natural product antibiotics for drug development professionals, researchers, and scientists.

Key Classes of Natural Product Antibiotics

A vast array of natural compounds from various sources, including plants, fungi, and bacteria, have demonstrated significant activity against MDR bacteria. These are broadly categorized based on their chemical structures and biosynthetic origins.

-

Polyphenols: This large and diverse group of plant secondary metabolites is further divided into flavonoids, phenolic acids, tannins, and stilbenes. They are known for their antioxidant and anti-inflammatory properties, and many exhibit potent antimicrobial activity.

-

Terpenoids and Essential Oils: These are volatile aromatic compounds derived from plants, often responsible for their characteristic scent. They are known to disrupt bacterial membranes and inhibit key cellular processes.

-

Alkaloids: These are naturally occurring nitrogen-containing compounds with diverse pharmacological activities. Many alkaloids have shown promising antibacterial effects, including the inhibition of efflux pumps, a common mechanism of antibiotic resistance.

-

Glycopeptides: A class of antibiotics produced by bacteria, with vancomycin being a prominent example. They are crucial in treating infections caused by Gram-positive MDR bacteria.[1]

-

Macrolides: A class of antibiotics characterized by a large macrocyclic lactone ring, many of which are derived from soil bacteria. They are effective against a broad range of bacteria.

Mechanisms of Action Against Multidrug-Resant Bacteria

Natural product antibiotics employ a variety of mechanisms to overcome bacterial resistance, often targeting different cellular pathways than conventional antibiotics. This multi-targeted approach can be a significant advantage in combating resistance.

1. Cell Wall and Membrane Disruption: Many natural products, particularly terpenoids and some polyphenols, are lipophilic and can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. For example, some flavonoids can disrupt the cytoplasmic membrane of MRSA.[2]

2. Inhibition of Protein Synthesis: Certain natural compounds can bind to bacterial ribosomes, interfering with the process of protein synthesis, which is essential for bacterial survival and replication.

3. Inhibition of Nucleic Acid Synthesis: Some natural products can inhibit the enzymes involved in DNA replication and transcription, such as DNA gyrase and topoisomerase, thereby preventing bacterial proliferation. Quercetin and kaempferol, for instance, have been shown to inhibit DNA gyrase.

4. Efflux Pump Inhibition: A major mechanism of antibiotic resistance is the active efflux of drugs from the bacterial cell by efflux pumps. Several natural products, particularly alkaloids and flavonoids, can inhibit these pumps, thereby restoring the efficacy of conventional antibiotics.[2]

5. Anti-biofilm Activity: Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against antibiotics and the host immune system. Many natural products have been shown to inhibit biofilm formation or disrupt existing biofilms, making the bacteria more susceptible to treatment.

6. Inhibition of Key Bacterial Enzymes: Natural products can target specific enzymes that are crucial for bacterial metabolism or virulence. For instance, some flavonoids can inhibit β-lactamases, enzymes that inactivate β-lactam antibiotics like penicillin.[2]

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a critical parameter for evaluating the antimicrobial activity of a compound. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of various natural products against a selection of multidrug-resistant bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Flavonoids against Multidrug-Resistant Bacteria

| Flavonoid | Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |

| Chrysin | Staphylococcus aureus | MRSA | 15.62 | [3] |

| Apigenin | Staphylococcus aureus | MRSA | 31.25 | [3] |

| Kaempferol | Staphylococcus aureus | MRSA | 62.5 | [3] |

| Quercetin | Staphylococcus aureus | MRSA | 125 | [3] |

| Myricetin | Staphylococcus aureus | MRSA | 125 | [3] |

| Rutin | Staphylococcus aureus | Drug-sensitive | >1000 | [4] |

| Morin | Staphylococcus aureus | Drug-sensitive | 250 | [4] |

| Naringenin | Staphylococcus aureus | Drug-sensitive | 500 | [4] |

| Tricyclic Flavonoid 5e | Staphylococcus aureus | MRSA | 1.95 | [5] |

| Luteolin | Enterococcus faecalis | VRE | 16 | |

| Galangin | Staphylococcus aureus | MRSA | 14.16 | [5] |

Table 2: Minimum Inhibitory Concentration (MIC) of Plant Extracts against Multidrug-Resistant Bacteria

| Plant Extract | Bacterial Strain | Resistance Profile | MIC (mg/mL) | Reference |

| Acacia nilotica | Klebsiella pneumoniae | MDR | 0.00975-0.313 | [1] |

| Syzygium aromaticum | Klebsiella pneumoniae | MDR | >0.156 | [1] |

| Cinnamomum zeylanicum | Klebsiella pneumoniae | MDR | >0.156 | [1] |

| Myrtus communis | Escherichia coli | ESBL-producing | 1.25 - 10 | [6] |

| Peganum harmala | Escherichia coli | ESBL-producing | 1.25 - 5 | [6] |

| Marrubium vulgare | Escherichia coli | ESBL-producing | 1.25 - 10 | [6] |

| Centella asiatica | Staphylococcus aureus | MRSA | 2.5 | [7] |

| Centella asiatica | Escherichia coli | ESBL-producing | 5 | [7] |

| Silybum marianum | Staphylococcus aureus | MRSA | 5 | [7] |

| Silybum marianum | Escherichia coli | ESBL-producing | 10 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the screening and evaluation of natural product antibiotics.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is used to determine the lowest concentration of a natural product that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Natural product extract or pure compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., vancomycin for MRSA)

-

Negative control (broth with solvent)

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Preparation of Natural Product Dilutions:

-

Prepare a stock solution of the natural product in the chosen solvent.

-

In a 96-well plate, add 100 µL of MHB to all wells.

-

Add 100 µL of the natural product stock solution to the first well of a row and mix well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

-

Preparation of Bacterial Inoculum:

-

Grow the bacterial strain in MHB to the mid-logarithmic phase.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial suspension to each well containing the natural product dilutions.

-

Include a positive control well (bacteria and antibiotic) and a negative control well (bacteria and solvent without the natural product).

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading the Results:

-

The MIC is determined as the lowest concentration of the natural product at which no visible bacterial growth (turbidity) is observed.

-

Anti-Biofilm Assay using Crystal Violet Staining

This assay quantifies the ability of a natural product to inhibit biofilm formation or disrupt a pre-formed biofilm.

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial culture

-

Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 1%)

-

Natural product extract or pure compound

-

Phosphate-buffered saline (PBS)

-

Crystal violet solution (0.1% w/v)

-

Ethanol (95%) or acetic acid (33%)

-

Plate reader

Procedure for Biofilm Inhibition:

-

Preparation of Plates:

-

In a 96-well plate, add 100 µL of TSB with glucose to each well.

-

Add 100 µL of the natural product at various concentrations to the wells.

-

Add 100 µL of a diluted bacterial culture (adjusted to a starting OD₆₀₀ of ~0.05) to each well.

-

Include a positive control (bacteria without natural product) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 24-48 hours without shaking.

-

-

Staining and Quantification:

-

Carefully discard the planktonic cells and wash the wells gently with PBS to remove non-adherent cells.

-

Air-dry the plate.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells with PBS until the washings are clear.

-

Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.

-

Measure the absorbance at a wavelength of 570-595 nm using a plate reader. The reduction in absorbance compared to the control indicates biofilm inhibition.

-

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the synergistic, additive, indifferent, or antagonistic effects of combining a natural product with a conventional antibiotic.

Materials:

-

96-well microtiter plates

-

Bacterial culture

-

MHB

-

Natural product and antibiotic stock solutions

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Plate Setup:

-

Dispense 50 µL of MHB into each well of a 96-well plate.

-

Along the x-axis, create serial dilutions of the natural product.

-

Along the y-axis, create serial dilutions of the antibiotic.

-

This creates a checkerboard of combinations of the two agents at different concentrations.

-

-

Inoculation and Incubation:

-

Add 100 µL of a diluted bacterial suspension (approximately 5 x 10⁵ CFU/mL) to each well.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC of each agent alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpret the results as follows:

-

Synergy: FIC index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC index ≤ 4

-

Antagonism: FIC index > 4

-

-

Visualizing Molecular Mechanisms and Workflows

Diagrams are essential tools for visualizing complex biological pathways and experimental procedures. The following are examples of diagrams created using the DOT language for Graphviz.

Mechanism of Action: Curcumin Inhibition of Bacterial Cell Division

Curcumin, a polyphenol from turmeric, has been shown to inhibit bacterial cell division by targeting the FtsZ protein, a key component of the Z-ring which is essential for cytokinesis.[3][8]

Experimental Workflow: Screening Natural Products for Anti-MDR Activity

The following diagram illustrates a typical workflow for the discovery and initial characterization of natural product antibiotics.

Challenges and Future Directions

Despite the immense potential of natural products, several challenges hinder their development into clinically approved drugs. These include:

-

Isolation and Characterization: Identifying and isolating the active compounds from complex natural extracts can be a laborious and time-consuming process.

-

Supply and Sustainability: Ensuring a consistent and sustainable supply of the source material can be challenging, especially for rare or slow-growing organisms.

-

Pharmacokinetics and Toxicity: Many natural products have poor pharmacokinetic properties (e.g., low bioavailability) and may exhibit toxicity at therapeutic concentrations.

-

Regulatory Hurdles: The path to regulatory approval for natural product-based drugs can be complex and expensive.

Future research in this field will likely focus on:

-

Advanced Screening Techniques: The use of high-throughput screening, metabolomics, and genomics to accelerate the discovery of new antimicrobial compounds.

-

Synthetic and Semi-Synthetic Analogs: Modifying the chemical structure of promising natural products to improve their efficacy, pharmacokinetic properties, and safety profiles.

-

Combination Therapies: Exploring the synergistic effects of natural products with existing antibiotics to overcome resistance and reduce the required dosage.

-

Novel Delivery Systems: Developing innovative drug delivery systems, such as nanoparticles, to enhance the bioavailability and targeted delivery of natural product antibiotics.

The rise of multidrug-resistant bacteria necessitates a paradigm shift in our approach to antibiotic discovery. Natural products, with their vast chemical diversity and evolutionary-honed biological activities, represent a rich and largely untapped resource for the development of novel antimicrobial agents. By leveraging modern scientific advancements in screening, characterization, and drug development, the scientific community can unlock the full potential of nature's pharmacopeia to address the critical challenge of antimicrobial resistance and safeguard global health.

References

- 1. Antimicrobial Activity of Five Herbal Extracts Against Multi Drug Resistant (MDR) Strains of Bacteria and Fungus of Clinical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antibiotics Susceptibility Profile and Synergistic Effects of Flavonoids with Antibiotics against Resistant Staphylococcus aureus from Asymptomatic Individuals - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 5. Novel Tricyclic Flavonoids as Promising Anti-MRSA Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial Activity of Some Plant Extracts Against Extended- Spectrum Beta-Lactamase Producing Escherichia coli Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. brieflands.com [brieflands.com]

The Potent Antibacterial Activity of 3,6-dihydroxy-1,2-benzisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of 3,6-dihydroxy-1,2-benzisoxazole, a promising antibacterial agent with significant activity against multi-drug resistant pathogens. This document outlines the compound's synthesis, mechanism of action, and key experimental data, offering a comprehensive resource for researchers in the fields of microbiology, medicinal chemistry, and drug development.

Introduction

The emergence of multi-drug resistant (MDR) bacteria, particularly Gram-negative pathogens like Acinetobacter baumannii, poses a significant threat to global health. There is an urgent need for the discovery and development of novel antibiotics with unique mechanisms of action. 3,6-dihydroxy-1,2-benzisoxazole has been identified as a potent antibiotic, demonstrating significant efficacy against clinically relevant strains of MDR A. baumannii.[1] This guide details the scientific evidence supporting its potential as a lead compound for a new class of antibacterial drugs.

Synthesis of 3,6-dihydroxy-1,2-benzisoxazole

A de novo, two-step synthesis allows for the efficient production of 3,6-dihydroxy-1,2-benzisoxazole. The methodology is based on the cyclization of a substituted hydroxamic acid.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2,4-Dihydroxybenzohydroxamic acid

-

Dissolve methyl 2,4-dihydroxybenzoate in a suitable solvent such as 1,4-dioxane.

-

Prepare a solution of hydroxylamine hydrochloride and potassium hydroxide in water.

-

Slowly add the methyl 2,4-dihydroxybenzoate solution to the hydroxylamine solution at room temperature.

-

Stir the reaction mixture for 24 hours.

-

Remove the 1,4-dioxane under reduced pressure.

-

Acidify the aqueous solution to pH 1 using 3 N HCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the hydroxamic acid intermediate.

Step 2: Cyclization to 3,6-dihydroxy-1,2-benzisoxazole

-

The crude 2,4-dihydroxybenzohydroxamic acid is then subjected to a ring-closing step. While specific reagents for this step for the dihydroxy compound are not detailed in the provided search results, a similar synthesis for a related compound, 3-hydroxy-6-amino-1,2-benzisoxazole, utilizes 1,1'-carbonyldiimidazole (CDI) in acetonitrile (MeCN).

-

The resulting crude 3,6-dihydroxy-1,2-benzisoxazole can be purified by silica gel flash chromatography.

-

Further purification can be achieved by high-performance liquid chromatography (HPLC) to yield the final product as a white powder.

Biological Activity and Mechanism of Action

3,6-dihydroxy-1,2-benzisoxazole exhibits potent antibacterial activity, particularly against Gram-negative bacteria. Its mechanism of action is believed to involve the inhibition of key enzymes in the ubiquinone biosynthesis pathway, a critical process for bacterial respiration and survival.

Antibacterial Spectrum and Efficacy

The compound has demonstrated significant growth inhibitory effects against various Gram-negative pathogens. Quantitative data on its minimum inhibitory concentrations (MICs) against several strains of A. baumannii are summarized below.

Table 1: Minimum Inhibitory Concentrations (MICs) of 3,6-dihydroxy-1,2-benzisoxazole against Acinetobacter baumannii

| Bacterial Strain | MIC (µg/mL) |

| A. baumannii L1051 (Carbapenem-resistant) | 6.25 |

| A. baumannii NR-13382 (Carbapenem-resistant) | 12.5 |

| A. baumannii Ab197 | Not specified |

| A. baumannii UCBPP14 (PA14) | Not specified |

Note: Specific MIC values for all tested strains were not available in the provided search results.

Proposed Mechanism of Action: Inhibition of Ubiquinone Biosynthesis

The antibacterial activity of 3,6-dihydroxy-1,2-benzisoxazole is antagonized by the presence of 4-hydroxybenzoate (4-HB). This suggests that the compound targets the metabolic pathway involving 4-HB. Molecular modeling and experimental data point to two potential enzyme targets:

-

Chorismate Pyruvate-Lyase (CPL) : This enzyme catalyzes the conversion of chorismate to 4-hydroxybenzoate, the first committed step in the ubiquinone biosynthesis pathway in many bacteria.

-

4-Hydroxybenzoate Octaprenyltransferase : This enzyme is involved in the subsequent prenylation of 4-hydroxybenzoate.

By inhibiting these enzymes, 3,6-dihydroxy-1,2-benzisoxazole disrupts the production of ubiquinone, a vital component of the electron transport chain. This disruption leads to impaired cellular respiration and ultimately, bacterial cell death or growth inhibition.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of 3,6-dihydroxy-1,2-benzisoxazole.

Caption: Proposed mechanism of 3,6-dihydroxy-1,2-benzisoxazole.

Key Experimental Methodologies

Antibacterial Susceptibility Testing

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a stock solution of 3,6-dihydroxy-1,2-benzisoxazole in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism (A. baumannii).

-

Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (no compound) and a negative control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

p-Iodonitrotetrazolium Chloride (INT) Assay for MDR Reversal Potential

Protocol: INT Assay

-

This assay is used to assess the potential of a compound to reverse multi-drug resistance.

-

Prepare a 96-well plate with serial dilutions of a known antibiotic (e.g., erythromycin) against an MDR bacterial strain.

-

In parallel, prepare another plate with the same dilutions of the antibiotic in the presence of a sub-inhibitory concentration of 3,6-dihydroxy-1,2-benzisoxazole.

-

Inoculate all wells with the MDR bacterial strain.

-

Incubate the plates under appropriate conditions.

-

Add a solution of INT to each well. INT is a colorless tetrazolium salt that is reduced by metabolically active bacteria to a red formazan product.

-

Incubate for a short period to allow for color development.

-

A reduction in the MIC of the antibiotic by at least four-fold in the presence of the test compound indicates potentiation of the antibiotic's activity.

Phenotype Microarray Analysis

Protocol: Phenotype Microarray

-

Phenotype microarray plates (e.g., from Biolog, Inc.) contain a wide range of different carbon, nitrogen, phosphorus, and sulfur sources, as well as other metabolic effectors.

-

Prepare a bacterial suspension of the test organism (A. baumannii) in a minimal medium.

-

Inoculate the phenotype microarray plates with the bacterial suspension, both in the presence and absence of a sub-inhibitory concentration of 3,6-dihydroxy-1,2-benzisoxazole.

-

Incubate the plates under controlled conditions.

-

Bacterial respiration and growth in each well are monitored over time, often using a redox-sensitive dye.

-

Comparison of the metabolic profiles of the bacteria in the presence and absence of the compound can reveal which metabolic pathways are affected. The observation that 4-hydroxybenzoic acid and 4-hydroxybenzaldehyde antagonized the antibacterial effects of 3,6-dihydroxy-1,2-benzisoxazole was a key finding from this type of analysis.[1]

Experimental Workflow Diagram

The following diagram outlines the general workflow for the biological evaluation of 3,6-dihydroxy-1,2-benzisoxazole.

Caption: General workflow for evaluating 3,6-dihydroxy-1,2-benzisoxazole.

Conclusion

3,6-dihydroxy-1,2-benzisoxazole is a promising antibacterial compound with a novel mechanism of action targeting the essential ubiquinone biosynthesis pathway in Gram-negative bacteria. Its potent activity against multi-drug resistant Acinetobacter baumannii makes it a valuable lead for the development of new therapeutics. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as lead optimization to enhance its efficacy and safety profile, is warranted. The detailed methodologies and mechanistic insights provided in this guide serve as a foundation for future research and development efforts in this critical area of infectious disease.

References

Understanding the Antimicrobial Spectrum of 3,6-Dihydroxyindoxazene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dihydroxyindoxazene has been identified as a novel antibiotic substance. This technical guide serves to consolidate the currently available scientific information regarding its antimicrobial properties. However, based on a comprehensive review of existing literature, detailed data on its antimicrobial spectrum, mechanism of action, and specific experimental protocols remain limited. This document presents the foundational knowledge available and highlights the areas requiring further investigation to fully characterize the therapeutic potential of this compound.

Introduction to this compound

This compound is a naturally occurring compound first identified as a new antibiotic in a 1983 publication.[1] It is an isoxazole derivative isolated from the bacterium Chromobacterium.[1] As an anti-bacterial agent, it represents a molecule of interest for further investigation in the field of antimicrobial drug discovery.[1]

Antimicrobial Spectrum and Efficacy

Currently, there is a notable absence of publicly available quantitative data detailing the antimicrobial spectrum of this compound. Key metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against a broad range of clinically relevant bacterial and fungal pathogens have not been reported in the accessible scientific literature. The initial discovery paper identifies it as an "anti-bacterial agent" but does not provide a specific list of susceptible organisms or the potency of its activity.[1]

Table 1: Antimicrobial Activity of this compound

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Source |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

As indicated, quantitative data to populate this table is not currently available in the reviewed literature.

Mechanism of Action

The precise mechanism by which this compound exerts its antimicrobial effect is yet to be elucidated. Investigations into its molecular target and impact on bacterial signaling pathways are necessary to understand its mode of action. Without this information, it is not possible to construct a diagram of the affected signaling pathways.

Experimental Protocols

Detailed experimental protocols for the determination of this compound's antimicrobial spectrum are not described in the available literature. For the benefit of researchers aiming to investigate this compound, a generalized workflow for determining the antimicrobial spectrum of a novel agent is provided below.

Figure 1. A generalized experimental workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a novel antimicrobial compound.

Synthesis of this compound

Future Directions and Conclusion

The initial identification of this compound as an antibiotic substance provides a foundation for further research.[1] However, a comprehensive understanding of its potential as a therapeutic agent is currently hindered by the lack of detailed data. Future research efforts should focus on:

-

Total Synthesis: Developing a reliable method for the chemical synthesis of this compound to enable further studies.

-

Antimicrobial Spectrum Determination: Performing in-depth antimicrobial susceptibility testing against a wide array of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

-

Mechanism of Action Studies: Investigating the molecular target and the biochemical pathways disrupted by the compound to elucidate its mode of action.

-

In Vivo Efficacy and Toxicity: Evaluating the compound's effectiveness and safety profile in animal models of infection.

References

Initial Studies on 3,6-Dihydroxyindoxazene Cytotoxicity: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This technical guide serves to consolidate and present the current publicly available scientific knowledge regarding the initial cytotoxicity studies of 3,6-Dihydroxyindoxazene. The following sections detail the available data, methodologies, and known biological activities of this compound.

Executive Summary: An extensive review of scientific literature and databases reveals a significant gap in the knowledge regarding the cytotoxicity of this compound against mammalian cell lines. While the compound has been identified and its antibacterial properties have been noted, comprehensive studies evaluating its effects on human or other mammalian cells, including quantitative data such as IC50 values, detailed experimental protocols for cytotoxicity assays, and elucidation of signaling pathways, are not available in the public domain at this time. The information that is available pertains primarily to its antibiotic activity and its origin.

Compound Identification and Known Biological Activity

This compound, also known as 3,6-dihydroxy-1,2-benzisoxazole, is recognized as a natural product.[1] It has been isolated from the bacterium Chromobacterium violaceum and has demonstrated selective activity as an antibiotic against Gram-negative bacteria.[1] Specifically, it has been identified as a potent antibiotic against multi-drug resistant Acinetobacter baumannii.[1]

Review of Cytotoxicity Data

A thorough search for initial in vitro studies on the cytotoxicity of this compound in mammalian cell lines yielded no specific quantitative data. Consequently, tables summarizing cytotoxic metrics such as IC50 values across different cell lines cannot be provided. The existing research focuses on its antibacterial properties, and as such, its effects on eukaryotic cells remain largely uncharacterized in publicly accessible literature.

Experimental Protocols

Due to the absence of published cytotoxicity studies, detailed experimental protocols for evaluating the cytotoxic effects of this compound cannot be cited. For the benefit of researchers planning to investigate the cytotoxicity of this compound, a generalized experimental workflow for an in vitro cytotoxicity assessment is provided below.

Generalized Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a standard workflow for determining the cytotoxic potential of a novel compound.

Potential Signaling Pathways

Given the lack of research on the cytotoxic mechanisms of this compound in mammalian cells, no specific signaling pathways have been implicated. Future research in this area would be necessary to elucidate any potential mechanisms of action.

Future Directions and Recommendations

The absence of cytotoxicity data for this compound presents a clear area for future research. The following steps are recommended for a comprehensive initial evaluation of its cytotoxic potential:

-

In Vitro Cytotoxicity Screening: Conduct comprehensive screening against a panel of human cancer cell lines and normal cell lines to determine its cytotoxic activity and selectivity.

-

Dose-Response and Time-Course Studies: Establish the dose-dependent and time-dependent effects of the compound on cell viability.

-

Mechanism of Action Studies: Investigate the potential mechanisms of cell death (apoptosis, necrosis, etc.) induced by this compound through assays such as Annexin V/PI staining, caspase activation assays, and cell cycle analysis.

-

Signaling Pathway Analysis: Employ techniques like Western blotting or proteomic analysis to identify the key signaling pathways modulated by the compound.

The following diagram illustrates a logical relationship for initiating the investigation of a novel compound's cytotoxic properties.

References

Methodological & Application

Synthesis of 3,6-Dihydroxyindoxazene: Application Notes and Protocols for Research Professionals

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 3,6-dihydroxyindoxazene, a heterocyclic compound with significant potential in various research applications, particularly in the fields of medicinal chemistry and materials science. These guidelines are intended for researchers, scientists, and drug development professionals.

Introduction

Indoxazene derivatives, particularly those with hydroxyl substitutions on the aromatic ring, are of growing interest due to their structural similarity to naturally occurring benzoxazinoids. These compounds are anticipated to exhibit a range of biological activities, including antioxidant, antimicrobial, and anticancer properties. The presence of the dihydroxy moiety is expected to play a crucial role in these activities, primarily through mechanisms involving free radical scavenging and interactions with biological macromolecules. This protocol outlines a plausible and accessible synthetic route to a representative this compound, specifically 6,8-dihydroxy-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine, for research and development purposes.

Proposed Synthesis of 6,8-Dihydroxy-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine

The synthesis of the target dihydroxyindoxazene analog is proposed via a two-step process involving the formation of a key aminophenol intermediate followed by a cyclization reaction.

Experimental Protocols

Step 1: Synthesis of 2-Amino-1,3-benzenediol

This initial step involves the reduction of a commercially available nitrophenol.

-

Materials: 2-Nitroresorcinol, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

-

Procedure:

-

In a 250 mL flask, dissolve 2-nitroresorcinol (1.0 eq) in methanol.

-

Carefully add 10% Palladium on carbon (0.05 eq).

-

The flask is then placed under a hydrogen atmosphere (balloon or hydrogenation apparatus).

-

The reaction mixture is stirred vigorously at room temperature for 4-6 hours.

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield 2-amino-1,3-benzenediol, which can be used in the next step without further purification.

-

Step 2: Synthesis of 6,8-Dihydroxy-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine

This step involves the cyclization of the aminophenol intermediate with an aldehyde and a primary amine, characteristic of a Mannich-type condensation reaction leading to the benzoxazine ring.

-

Materials: 2-Amino-1,3-benzenediol, Benzaldehyde, Aniline, 1,4-Dioxane.

-

Procedure:

-

To a solution of 2-amino-1,3-benzenediol (1.0 eq) in 1,4-dioxane, add benzaldehyde (1.0 eq) and aniline (1.0 eq).

-

The reaction mixture is refluxed for 12-24 hours.

-

The progress of the reaction should be monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 6,8-dihydroxy-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine.

-

Data Presentation

The following table summarizes expected and reported data for reactions analogous to the proposed synthesis. Actual yields and spectroscopic data should be determined experimentally.

| Reaction Step | Product | Analogous Reaction Yield (%) | Key Spectroscopic Data (Analogous Compounds) |

| 1 | 2-Amino-1,3-benzenediol | 90-98% (for similar nitro reductions) | ¹H NMR and ¹³C NMR consistent with the aminophenol structure. |

| 2 | 6,8-Dihydroxy-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine | 70-90% (for similar benzoxazine syntheses) | ¹H NMR (CDCl₃, ppm): δ 4.6-4.8 (s, 2H, Ar-CH₂-N), 5.3-5.5 (s, 2H, O-CH₂-N), 6.5-7.5 (m, Ar-H).[1] |

Potential Research Applications and Signaling Pathways

Based on the chemistry of structurally related dihydroxylated heterocyclic compounds, this compound is hypothesized to be a potent antioxidant.[2][3] The dihydroxy substitution on the benzene ring is a key pharmacophore for free radical scavenging.

Antioxidant Activity and Related Signaling

The antioxidant properties of phenolic compounds are well-documented and are often attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. This activity can be crucial in mitigating oxidative stress, which is implicated in a multitude of disease states.[4] The proposed dihydroxyindoxazene could potentially modulate signaling pathways sensitive to redox state, such as the Nrf2-Keap1 pathway, a master regulator of the antioxidant response.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of a this compound analog.

Hypothesized Antioxidant Signaling Pathway

Caption: Hypothesized modulation of the Nrf2-Keap1 antioxidant pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene [scirp.org]

- 3. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Laboratory-Scale Fermentation of Chromobacterium violaceum for 3,6-Dihydroxyindoxazene Production

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chromobacterium violaceum is a Gram-negative bacterium known for its production of a variety of bioactive secondary metabolites, including the intensely purple pigment violacein. Among the other metabolites synthesized by this bacterium is 3,6-dihydroxyindoxazene, a compound that has demonstrated selective activity against Gram-negative bacteria.[1][2] This document provides detailed application notes and protocols for the laboratory-scale fermentation of Chromobacterium violaceum ATCC 12472 with the aim of producing this compound. While much of the existing research has focused on optimizing the production of violacein, this guide synthesizes available information to propose a rational approach for the targeted production and subsequent analysis of this compound.

The biosynthesis of violacein is well-characterized and involves the VioA-E enzyme cluster acting on L-tryptophan.[3][4][5] It is hypothesized that this compound is either a byproduct of this pathway or is enzymatically derived from violacein or one of its precursors. Therefore, the fermentation strategy will be based on established methods for violacein production, with suggested modifications to potentially enhance the yield of this compound.

Data Presentation

Table 1: Recommended Media Composition for Chromobacterium violaceum Fermentation

| Component | Concentration (g/L) | Purpose |

| L-Tryptophan | 1.0 - 5.0 | Precursor for violacein and related metabolites |

| Nutrient Broth | 8.0 | Source of nitrogen, vitamins, and minerals |

| Yeast Extract | 1.0 - 5.0 | Provides additional growth factors and nitrogen |

| Glucose | 5.0 - 10.0 | Primary carbon and energy source |

| K2HPO4 | 2.0 | Buffering agent |

| MgSO4·7H2O | 0.5 | Source of magnesium ions |

Table 2: Optimized Fermentation Parameters for Violacein Production (Adaptable for this compound)

| Parameter | Recommended Range | Rationale |

| Temperature | 26-30°C | Optimal growth and enzyme activity for C. violaceum |

| pH | 6.5 - 7.5 | Maintains physiological pH for bacterial growth and metabolism |

| Agitation | 150 - 250 rpm | Ensures adequate aeration and nutrient distribution |

| Incubation Time | 24 - 72 hours | Varies based on desired growth phase and metabolite accumulation |

| Aeration | 1.0 - 1.5 vvm | Provides sufficient oxygen for aerobic respiration and biosynthesis |

Experimental Protocols

Protocol 1: Inoculum Preparation

-

Strain Revival: Revive a cryopreserved stock of Chromobacterium violaceum ATCC 12472 by streaking onto a Nutrient Agar plate.

-

Incubation: Incubate the plate at 28°C for 24-48 hours until characteristic violet-pigmented colonies appear.

-

Seed Culture: Inoculate a single colony into a 250 mL Erlenmeyer flask containing 50 mL of Nutrient Broth.

-

Incubation: Incubate the flask at 28°C with shaking at 200 rpm for 18-24 hours, or until the culture reaches an optical density (OD600) of 1.0-1.5.

Protocol 2: Laboratory-Scale Fermentation (5 L Bioreactor)

-

Media Preparation: Prepare 4.5 L of the fermentation medium (as described in Table 1) in a 5 L bioreactor and sterilize by autoclaving.

-

Inoculation: Aseptically transfer the 50 mL seed culture (1% v/v) into the sterilized bioreactor.

-

Fermentation Conditions: Set the fermentation parameters as outlined in Table 2 (e.g., 28°C, pH 7.0, 200 rpm, 1.0 vvm).

-

Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to monitor cell growth (OD600) and metabolite production.

-

Harvesting: After the desired incubation period (e.g., 48-72 hours), harvest the fermentation broth for downstream processing.

Protocol 3: Extraction of Indole Alkaloids

-

Cell Separation: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the bacterial biomass from the supernatant.

-

Intracellular Extraction: Resuspend the cell pellet in an equal volume of ethanol or acetone and agitate vigorously for 1-2 hours to extract intracellular metabolites.

-

Supernatant Extraction: Perform a liquid-liquid extraction on the supernatant using an equal volume of ethyl acetate. Repeat the extraction twice.

-

Combine and Evaporate: Pool the organic extracts from both the cell pellet and the supernatant. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 4: Analytical Quantification of this compound (Proposed HPLC-MS/MS Method)

Note: This is a proposed method based on techniques for similar indole alkaloids and will likely require optimization.

-

Sample Preparation: Dissolve the crude extract in methanol to a final concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 10% to 90% B over 30 minutes.

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Selected Reaction Monitoring (SRM) or full scan MS followed by MS/MS of the parent ion corresponding to this compound.

-

Quantification: Use a standard curve prepared with a purified standard of this compound, if available. Alternatively, relative quantification can be performed based on peak area.

-

Protocol 5: Purification of this compound (Proposed Method)

-

Initial Fractionation: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system.

-

Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify fractions enriched in this compound.

-

Preparative HPLC: Pool the enriched fractions and perform preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient to isolate the pure compound.

-

Structure Verification: Confirm the identity and purity of the isolated this compound using NMR spectroscopy and high-resolution mass spectrometry.

Visualizations

Caption: Proposed biosynthetic pathway leading to violacein and related metabolites.

Caption: Experimental workflow for this compound production.

Caption: Quorum sensing regulation of secondary metabolism in C. violaceum.

References

Application Notes and Protocols: Extraction and Purification of 3,6-Dihydroxyindoxazene

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,6-Dihydroxyindoxazene, also known as 3,6-dihydroxy-1,2-benzisoxazole, is a naturally occurring heterocyclic compound. It was first identified as a secondary metabolite isolated from the bacterium Chromobacterium violaceum. This compound has garnered interest due to its selective antibacterial activity against Gram-negative bacteria. This document provides a detailed protocol for the extraction of this compound from bacterial culture and a subsequent purification procedure to obtain a high-purity sample suitable for research and drug development purposes.

Data Presentation

The following table summarizes representative data from a typical extraction and purification workflow. Please note that these values are illustrative and actual results may vary depending on experimental conditions.

| Step | Sample Volume/Mass | This compound Concentration (µg/mL or µg/mg) | Purity (%) | Yield (%) |

| Fermentation Broth | 1 L | ~5-15 µg/mL | <1 | 100 |

| Crude Ethyl Acetate Extract | 100 mL (from 1 L broth) | ~50-150 µg/mL | ~5-10 | ~90 |

| Silica Gel Chromatography Fraction | 5 mL | ~1-2 mg/mL | ~60-70 | ~65 |

| Semi-preparative HPLC Purified Product | 1 mL | >980 µg/mL | >98 | ~45 |

Experimental Protocols

Part 1: Cultivation of Chromobacterium violaceum

This protocol outlines the steps for growing Chromobacterium violaceum to produce this compound.

Materials:

-

Chromobacterium violaceum starter culture

-

Nutrient Broth (NB) medium

-

Sterile baffled flasks

-

Shaking incubator

-

Autoclave

Procedure:

-

Prepare Nutrient Broth medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Inoculate a 50 mL sterile NB medium in a 250 mL baffled flask with a loopful of Chromobacterium violaceum from a fresh agar plate.

-

Incubate the starter culture at 28-30°C for 24 hours in a shaking incubator at 150 rpm.

-

Use the starter culture to inoculate a larger volume of sterile NB medium (e.g., 1 L in a 2 L baffled flask) at a 1:100 (v/v) ratio.

-

Incubate the production culture at 28-30°C for 48-72 hours in a shaking incubator at 150 rpm. Monitor the culture for the characteristic deep violet color, which indicates the production of secondary metabolites.

Part 2: Extraction of Crude this compound

This protocol describes the extraction of the target compound from the bacterial culture.

Materials:

-

Chromobacterium violaceum culture broth

-

Ethyl acetate

-

Centrifuge and appropriate centrifuge tubes

-

Separatory funnel

-

Rotary evaporator

-

Sodium sulfate (anhydrous)

Procedure:

-

After incubation, harvest the bacterial culture by centrifugation at 8,000 x g for 15 minutes to separate the supernatant and the cell pellet.

-

Combine the supernatant and the cell pellet for a whole-broth extraction.

-

Transfer the culture broth to a large separatory funnel and add an equal volume of ethyl acetate.

-

Shake the mixture vigorously for 10-15 minutes and then allow the layers to separate.

-

Collect the upper organic layer (ethyl acetate).

-

Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate.

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the dried extract to remove the sodium sulfate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

Part 3: Purification of this compound

This two-step purification protocol utilizes silica gel chromatography followed by semi-preparative HPLC.

3.1 Silica Gel Column Chromatography (Initial Purification)

Materials:

-

Crude extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Hexane

-

Ethyl acetate

-

Methanol

-

Fraction collection tubes

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

-

Carefully load the dried, adsorbed sample onto the top of the packed silica gel column.

-

Elute the column with a stepwise gradient of hexane-ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).

-

Finally, elute with ethyl acetate-methanol mixtures if the compound is highly polar.

-

Collect fractions of a suitable volume (e.g., 10-20 mL).

-

Monitor the fractions by TLC using an appropriate mobile phase (e.g., ethyl acetate:hexane, 7:3) and visualize under UV light.

-

Pool the fractions containing the compound of interest (identified by its Rf value) and concentrate using a rotary evaporator.

3.2 Semi-preparative High-Performance Liquid Chromatography (Final Purification)

Materials:

-

Partially purified extract from silica gel chromatography

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (optional, for peak shape improvement)

-

Semi-preparative HPLC system with a suitable detector (e.g., UV-Vis)

-

Semi-preparative C18 column (e.g., 10 µm particle size, 250 x 10 mm)

Procedure:

-

Dissolve the partially purified extract in a small volume of the initial mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Set up the semi-preparative HPLC system with the following suggested parameters (these may need to be optimized):

-

Column: C18 semi-preparative column

-

Mobile Phase A: Water (with 0.1% formic acid, optional)

-

Mobile Phase B: Methanol (with 0.1% formic acid, optional)

-

Gradient: Start with a suitable ratio of A:B (e.g., 70:30), and run a linear gradient to increase the concentration of B over 20-30 minutes.

-

Flow Rate: 3-5 mL/min

-

Detection Wavelength: Monitor at a suitable wavelength (e.g., 254 nm or 280 nm).

-

-

Inject the sample onto the column.

-

Collect the fraction corresponding to the peak of this compound.

-

Analyze the purity of the collected fraction by analytical HPLC.

-

Evaporate the solvent from the pure fraction under reduced pressure or by lyophilization to obtain the purified solid compound.

Mandatory Visualization

Caption: Workflow for the extraction and purification of this compound.

Caption: Simplified biosynthetic context of this compound.

Application Note: Quantification of 3,6-Dihydroxyindoxazene in Bacterial Cultures by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction and quantification of 3,6-Dihydroxyindoxazene, a benzoxazinoid-related compound, from bacterial cultures using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Benzoxazinoids are a class of specialized metabolites involved in plant defense and allelopathy.[1] These compounds and their derivatives can be metabolized or transformed by soil and root-associated bacteria.[2][3] this compound is a related heterocyclic compound whose presence in bacterial cultures may indicate specific metabolic pathways or biotransformation of parent compounds. Accurate quantification of this compound is crucial for understanding these microbial metabolic activities, evaluating the efficacy of potential antimicrobial scaffolds, and for drug development research.

This application note details a sensitive and selective method for the quantification of this compound in bacterial culture supernatants using LC-MS/MS. The methodology provides a robust framework for sample preparation and analysis, adaptable for various bacterial species.

Principle of the Method

The method involves extraction of this compound from the bacterial culture medium, followed by separation using High-Performance Liquid Chromatography (HPLC) and detection by a tandem mass spectrometer. Quantification is achieved by comparing the analyte's response to that of an internal standard, using a calibration curve generated from standards of known concentrations. LC-MS/MS offers high sensitivity and specificity, making it the method of choice for analyzing compounds at low concentrations in complex biological matrices.[4][5]

Experimental Workflow

The overall experimental process from sample collection to data analysis is outlined below.

Caption: Experimental workflow for this compound quantification.

Materials and Reagents

-

This compound analytical standard

-

Internal Standard (IS), e.g., a stable isotope-labeled analog

-

Bacterial growth medium (e.g., Czapek medium)[2]

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Ethyl Acetate, HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

HPLC vials with inserts

Experimental Protocols